molecular formula C16H14N2O2S B2622747 N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide CAS No. 606117-54-8

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

Cat. No. B2622747
CAS RN: 606117-54-8
M. Wt: 298.36
InChI Key: PFNICXOHNQWGNB-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide, also known as FP-2, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. This inhibition can lead to various biochemical and physiological effects, which will be discussed in the next section.
Biochemical and Physiological Effects
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide has been shown to have various biochemical and physiological effects in laboratory experiments. For example, it has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful for the treatment of inflammatory diseases. Additionally, N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide has been found to have neuroprotective effects, which could make it a potential therapeutic agent for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. Additionally, N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research. However, one limitation of using N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide. One area of interest is the development of N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide-based materials with unique properties for use in electronic devices. Another area of interest is the investigation of N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurodegeneration. Additionally, further studies are needed to fully understand the mechanism of action of N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide and its effects on the body.
Conclusion
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide, or N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide, is a chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. Its relatively simple synthesis method and low toxicity make it a promising candidate for further research. While the mechanism of action of N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is not fully understood, it has been shown to have various biochemical and physiological effects in laboratory experiments. Further research is needed to fully understand the potential of N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide in these areas.

Synthesis Methods

The synthesis of N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide involves a multistep process that starts with the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-ylmethyl chloride. The resulting compound is then reacted with pyridine-2-carboxylic acid to produce N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide. The overall yield of this process is around 40%.

Scientific Research Applications

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In materials science, N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide has been used as a building block for the synthesis of novel materials with unique properties. In organic electronics, N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide has been explored as a potential component of organic semiconductors for electronic devices.

properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-16(15-7-4-10-21-15)18(12-14-6-3-9-20-14)11-13-5-1-2-8-17-13/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNICXOHNQWGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

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